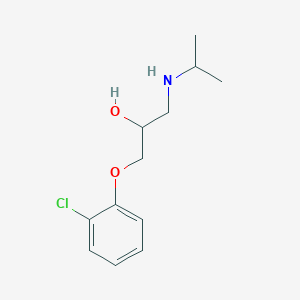
Palladium nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium nitrite is an inorganic compound with the chemical formula Pd(NO2)2. It is a coordination complex where palladium is bonded to nitrite ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium nitrite can be synthesized through various methods. One common method involves the reaction of palladium chloride with sodium nitrite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of this compound as a precipitate.
Another method involves the direct reaction of palladium metal with nitrogen dioxide gas. This reaction requires elevated temperatures and results in the formation of this compound along with other nitrogen oxides.
Industrial Production Methods
Industrial production of this compound often involves the use of palladium nitrate as a precursor. Palladium nitrate can be prepared by dissolving palladium metal in nitric acid, followed by crystallization. The palladium nitrate is then reacted with sodium nitrite to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form palladium nitrate.
Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo ligand exchange reactions where the nitrite ligands are replaced by other ligands such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of aqueous solutions of the desired ligands.
Major Products Formed
Oxidation: Palladium nitrate.
Reduction: Palladium metal.
Substitution: Palladium complexes with different ligands, such as palladium chloride or palladium acetate.
Applications De Recherche Scientifique
Palladium nitrite has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Material Science: this compound is used in the synthesis of advanced materials, including nanoparticles and thin films.
Environmental Chemistry: It is used in the removal of nitrogen oxides from industrial emissions through catalytic reduction processes.
Biomedical Research: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of palladium nitrite in catalytic processes involves the activation of the nitrite ligands, which facilitates various chemical transformations. The palladium center acts as a catalyst by providing a site for the reactants to interact, thereby lowering the activation energy of the reaction. The nitrite ligands can participate in redox reactions, further enhancing the catalytic activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium nitrate (Pd(NO3)2): Similar to palladium nitrite, palladium nitrate is used in catalysis and material science. palladium nitrate is more commonly used in oxidation reactions.
Palladium chloride (PdCl2): Palladium chloride is another palladium complex used in catalysis. It is often used in carbon-carbon coupling reactions, such as the Suzuki-Miyaura reaction.
Palladium acetate (Pd(OAc)2): Palladium acetate is widely used in organic synthesis, particularly in cross-coupling reactions.
Uniqueness of this compound
This compound is unique due to its ability to participate in both oxidation and reduction reactions. This dual functionality makes it a versatile catalyst in various chemical processes. Additionally, the nitrite ligands in this compound can undergo ligand exchange reactions, allowing for the synthesis of a wide range of palladium complexes with different properties.
Propriétés
Numéro CAS |
18608-81-6 |
|---|---|
Formule moléculaire |
N2O4Pd |
Poids moléculaire |
198.43 g/mol |
Nom IUPAC |
palladium(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pd/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clé InChI |
AEPKDRAICDFPEY-UHFFFAOYSA-L |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



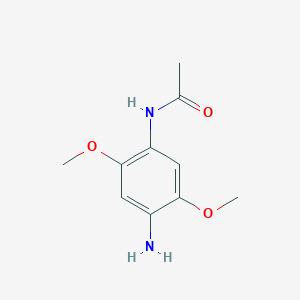

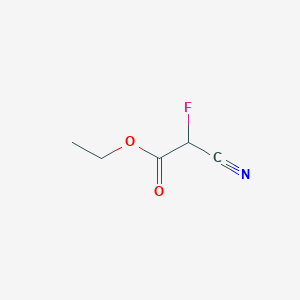

![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

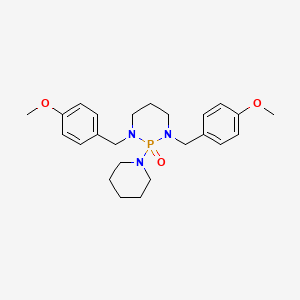
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

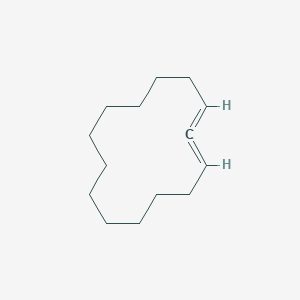
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
